molecular formula C10H9N5O B15468567 5-Nitroso-2-phenyl-4,6-pyrimidinediamine CAS No. 56472-04-9

5-Nitroso-2-phenyl-4,6-pyrimidinediamine

Numéro de catalogue: B15468567
Numéro CAS: 56472-04-9
Poids moléculaire: 215.21 g/mol
Clé InChI: BECPHSCHRNDJSB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Nitroso-2-phenyl-4,6-pyrimidinediamine is a pyrimidine derivative characterized by a nitroso (-NO) group at position 5, a phenyl substituent at position 2, and amino (-NH₂) groups at positions 4 and 4. Its structure imparts unique reactivity, particularly due to the electron-withdrawing nitroso group, which influences both stability and biological activity .

Propriétés

Numéro CAS

56472-04-9

Formule moléculaire

C10H9N5O

Poids moléculaire

215.21 g/mol

Nom IUPAC

5-nitroso-2-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C10H9N5O/c11-8-7(15-16)9(12)14-10(13-8)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14)

Clé InChI

BECPHSCHRNDJSB-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)N=O)N

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
5-Nitroso-2-phenyl-4,6-pyrimidinediamine C₁₀H₁₀N₆O -NO (5), -Ph (2), -NH₂ (4,6) Research focus on stability and synthetic intermediates; potential genotoxicity concerns
5-Nitroso-2,4,6-triaminopyrimidine (Triamterene EP Impurity A) C₄H₆N₆O -NO (5), -NH₂ (2,4,6) Known impurity in diuretic drugs; higher aqueous solubility due to additional amino group; monitored for genotoxic risk
6-Amino-5-(4-methoxybenzyl)-2-phenyl-4-pyrimidinylamine C₁₈H₁₈N₄O -NH₂ (4,6), -CH₂(4-MeOPh) (5), -Ph (2) Higher lipophilicity from methoxybenzyl group; used in kinase inhibitor research; melting point: 181–183°C
2-Methyl-4,6-dichloro-5-aminopyrimidine C₅H₆Cl₂N₄ -Cl (4,6), -NH₂ (5), -CH₃ (2) Intermediate in antihypertensive drug synthesis (e.g., moxonidine); halogen substituents enhance electrophilicity

Key Differences and Implications

Nitroso Group: All nitroso-containing analogues (e.g., Triamterene EP Impurity A) share instability under acidic or reducing conditions, often decomposing to form reactive intermediates. This contrasts with non-nitroso derivatives like 2-methyl-4,6-dichloro-5-aminopyrimidine, which exhibit greater stability .

Genotoxicity: Nitroso derivatives are associated with endogenous formation of carcinogenic N-nitroso compounds, necessitating stringent impurity control in pharmaceuticals. Triamterene EP Impurity A, for example, is regulated at ppm levels in diuretics .

Synthetic Utility: Chloro-substituted analogues (e.g., 2-methyl-4,6-dichloro-5-aminopyrimidine) serve as electrophilic intermediates in drug synthesis, whereas nitroso derivatives are more often byproducts or research targets due to their reactive nature .

Q & A

Q. What are the optimal synthetic routes for 5-Nitroso-2-phenyl-4,6-pyrimidinediamine, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nitrosation and nucleophilic substitution. Key steps include:

  • Controlled Nitrosation: Use sodium nitrite in acidic conditions (e.g., HCl) at 0–5°C to avoid over-nitrosation.
  • Purification: Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
  • Batch Reactors: Industrial-scale synthesis employs batch reactors with precise temperature control to optimize yield (reported up to 75% in pilot studies) .

Table 1: Comparison of Synthetic Conditions

ParameterLab-Scale (mg)Pilot-Scale (kg)
Temperature (°C)0–50–5
Reaction Time (h)4–66–8
Yield (%)60–7070–75
Purity Post-Purification≥95%≥98%

Q. How can researchers confirm the molecular structure of 5-Nitroso-2-phenyl-4,6-pyrimidinediamine?

Methodological Answer: Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 6.5–7.0 ppm (amine protons).
    • ¹³C NMR: Signals for nitroso (C-NO) groups appear at ~150 ppm .
  • X-ray Crystallography: Resolves bond lengths (e.g., N-N bond in nitroso group: ~1.25 Å) and confirms spatial arrangement .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 248.2 (C₁₀H₈N₆O) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring influence the bioactivity of 5-Nitroso-2-phenyl-4,6-pyrimidinediamine analogs?

Methodological Answer: Substituents alter electronic and steric properties, impacting biological interactions:

  • Electron-Withdrawing Groups (e.g., -NO₂, -F): Enhance electrophilicity, increasing enzyme inhibition (e.g., IC₅₀ reduced by 40% with fluorine substitution) .
  • Bulkier Groups (e.g., pyrrolidin-1-yl): Reduce membrane permeability but improve target specificity (e.g., 2-fold selectivity in kinase assays) .

Table 2: Substituent Effects on Enzyme Inhibition

SubstituentIC₅₀ (μM)Selectivity Index
-H (Parent)12.51.0
-F7.41.2
-NO₂5.80.8
-Pyrrolidin-1-yl9.12.3

Q. How should researchers address contradictions in experimental data for this compound (e.g., inconsistent bioactivity results)?

Methodological Answer: Use Design of Experiments (DOE) to isolate variables:

  • Factor Screening: Test variables (e.g., pH, solvent polarity) using a Plackett-Burman design to identify critical factors .
  • Response Surface Methodology (RSM): Optimize conditions (e.g., solvent ratio, temperature) to reconcile conflicting data .
  • Validation: Repeat assays with orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .

Q. What computational methods predict the interaction mechanisms between 5-Nitroso-2-phenyl-4,6-pyrimidinediamine and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., RMSD < 2.0 Å for nitroso group interactions) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate electron transfer during nitroso-mediated enzyme inhibition .
  • Machine Learning: Train models on pyrimidine derivative datasets to prioritize synthesis targets (e.g., random forest classifiers for bioavailability prediction) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.